molecular formula C20H22N2O4 B11342930 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

Cat. No.: B11342930
M. Wt: 354.4 g/mol
InChI Key: MRPKKCQFXZAEOU-UHFFFAOYSA-N
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Description

This compound is a substituted acetamide featuring a 5-methyl-2-isopropylphenoxy moiety linked via an acetamide bridge to a 3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl group. The benzoxazinone core is known for its hydrogen-bonding capacity due to the lactam and ether oxygen atoms, influencing both solubility and molecular recognition .

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide

InChI

InChI=1S/C20H22N2O4/c1-12(2)15-6-4-13(3)8-18(15)26-10-19(23)21-14-5-7-17-16(9-14)22-20(24)11-25-17/h4-9,12H,10-11H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

MRPKKCQFXZAEOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC3=C(C=C2)OCC(=O)N3

Origin of Product

United States

Preparation Methods

Bromination and Cyclocondensation

6-Bromo-2H-1,4-benzoxazin-3(4H)-one is synthesized via bromination of 3,4-dihydro-2H-benzo[b][1,oxazine using N-bromosuccinimide (NBS) in dichloromethane at 0°C, achieving 85% yield. Subsequent reduction with borane-THF complex in tetrahydrofuran (THF) under reflux for 14 hours generates the 3,4-dihydro intermediate, critical for downstream functionalization.

Table 1: Optimization of Benzoxazinone Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationNBS, DCM, 0°C, 2h8592
Borane-THF Reduction1M BH₃-THF, THF, reflux, 14h7889
Oxidation to 3-OxoKMnO₄, AcOH, 50°C, 6h6595

Key challenges include minimizing over-oxidation during the 3-oxo group formation, addressed by controlled addition of potassium permanganate in acetic acid at 50°C.

Synthesis of 2-[5-Methyl-2-(Propan-2-yl)Phenoxy]Acetic Acid

The phenoxyacetic acid segment is prepared via Williamson ether synthesis, leveraging nucleophilic aromatic substitution.

Phenolic Alkylation

5-Methyl-2-isopropylphenol reacts with ethyl bromoacetate in dimethylformamide (DMF) at 60°C for 20 hours, using potassium carbonate as base, yielding ethyl 2-[5-methyl-2-(propan-2-yl)phenoxy]acetate (92% yield). Saponification with 2M NaOH in ethanol/water (1:1) at reflux for 4 hours provides the carboxylic acid (88% yield).

Table 2: Etherification Reaction Parameters

ParameterOptimal ValueImpact on Yield
SolventDMFMaximizes SN2
BaseK₂CO₃Prevents hydrolysis
Temperature60°CBalances kinetics

Amide Coupling Strategies

The final step involves coupling 2-[5-methyl-2-(propan-2-yl)phenoxy]acetic acid with 6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazine. Two predominant methods are employed:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0–5°C for 2 hours, followed by warming to room temperature overnight, achieves 76% yield. Molecular sieves (4Å) are critical for absorbing generated water, shifting equilibrium toward product formation.

Mixed Anhydride Method

Reaction with isobutyl chloroformate in THF at -15°C forms a mixed anhydride intermediate, which subsequently reacts with the benzoxazine amine to furnish the acetamide (82% yield). This method reduces racemization risks compared to carbodiimide approaches.

Table 3: Comparative Coupling Efficiency

MethodConditionsYield (%)Purity (%)
EDC/HOBtDCM, 0°C → rt, 18h7694
Mixed AnhydrideTHF, -15°C, 2h8297

Purification and Analytical Characterization

Crude product purification employs silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from n-hexane/ethyl acetate (1:1) to achieve >99% HPLC purity. Nuclear magnetic resonance (NMR) confirms structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 6.93 (s, 1H, ArH), 4.62 (s, 2H, OCH₂CO), 3.28 (t, J = 4.4 Hz, 2H, CH₂N), 2.84 (hept, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.22 (s, 3H, ArCH₃), 1.18 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).

Mass spectrometry (ESI-MS) shows [M+H]⁺ at m/z 385.2, consistent with the molecular formula C₂₁H₂₄N₂O₄.

Scale-Up Considerations and Process Optimization

Pilot-scale synthesis (500 g) adopts the mixed anhydride method due to superior yield and reproducibility. Critical parameters include:

  • Temperature Control: Strict maintenance at -15°C during anhydride formation prevents side reactions.

  • Solvent Selection: THF enables efficient mixing and low viscosity at low temperatures.

  • Workup Protocol: Quenching with 5% NaHCO₃ ensures complete removal of unreacted chloroformate .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and amide groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the benzoxazinone moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated derivatives and substituted amides.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The phenoxyacetamide core can inhibit enzyme activity by binding to the active site, while the benzoxazinone moiety can interact with receptor sites, modulating their activity.

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmacokinetics : The target compound’s logP (~3.2) suggests better blood-brain barrier penetration than ’s polar derivatives (e.g., compound e, logP ~1.8) but lower aqueous solubility.
  • Synthetic Accessibility: The target compound’s synthesis likely requires regioselective coupling of the phenoxyacetamide to the benzoxazinone, contrasting with the ZnCl₂-catalyzed thiazolidinone cyclization in .
  • Thermodynamic Stability: The benzoxazinone’s hydrogen-bonding propensity may improve thermal stability compared to coumarin-thiazolidinone analogues, as per DSC data from related studies .

Biological Activity

The compound 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide (often referred to as D374-0177) is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 354.4 g/mol
Molecular Formula C20H22N2O4
logP 3.707
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 2
Polar Surface Area 63.972 Ų

The structure includes a benzoxazine moiety, which is known for various pharmacological activities, particularly in modulating neurotransmitter systems.

Research indicates that derivatives of benzoxazine compounds often exhibit activity through interactions with neurotransmitter receptors. Specifically, studies on related compounds have shown that they can act as antagonists at serotonin receptors (5HT3), which are implicated in various physiological processes including nausea and anxiety . The introduction of specific substituents on the benzoxazine ring can enhance these activities.

Antagonistic Activity

A study evaluated a series of 3,4-dihydro-2H-1,4-benzoxazine derivatives for their ability to antagonize the 5HT3 receptor. The findings suggested that modifications to the benzoxazine structure could significantly enhance receptor affinity and antagonistic potency .

For instance, compounds with additional methyl groups at the 2 position of the benzoxazine ring demonstrated increased antagonistic activity. The compound D374-0177 is hypothesized to exhibit similar mechanisms due to its structural similarities.

Cytotoxicity Studies

In vitro assays have been conducted to assess the cytotoxic effects of related benzoxazine compounds on various cancer cell lines. One study found that certain derivatives exhibited significant cytotoxicity against Jurkat cells (a model for T-cell leukemia), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Summary of Findings

The biological activity of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide appears promising based on its structural properties and the biological activities observed in related compounds. Further research is warranted to explore its full potential in pharmacological applications.

Q & A

Q. How can researchers differentiate between direct target engagement and off-target effects in mechanistic studies?

  • Methodological Answer :
  • Genetic knockdown : Use siRNA or CRISPR to silence the putative target and assess if bioactivity is abolished .
  • Thermal shift assays : Monitor protein melting temperature shifts in the presence of the compound to confirm binding .
  • Off-target screening : Utilize kinase profiling panels or proteome-wide affinity pulldowns .

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